
2-Ethylhexahydropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexahydropyrimidine is a heterocyclic organic compound featuring a six-membered ring with two nitrogen atoms at positions 1 and 3 This compound is part of the hexahydropyrimidine family, known for its diverse biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethylhexahydropyrimidine can be synthesized through several methods. One common approach involves the cyclocondensation of propane-1,3-diamine with formaldehyde and an appropriate alcohol. This reaction typically occurs under acidic conditions and may require a catalyst to proceed efficiently . Another method involves the Biginelli reaction, which combines aldehydes, urea, and β-ketoesters under acidic conditions to form the desired hexahydropyrimidine derivative .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize yield and purity. The use of solid acid catalysts, such as silica-supported acids, can enhance the reaction rate and selectivity. Additionally, solvent-free conditions are sometimes utilized to minimize environmental impact and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethylhexahydropyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Pyrimidine derivatives.
Reduction: Saturated hexahydropyrimidine derivatives.
Substitution: N-alkyl or N-acyl hexahydropyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-Ethylhexahydropyrimidine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Hexahydropyrimidine: Lacks the ethyl group, resulting in different reactivity and applications.
Tetrahydropyrimidine: Contains fewer hydrogen atoms, leading to distinct chemical properties and uses.
Uniqueness of 2-Ethylhexahydropyrimidine: The presence of the ethyl group at the second position enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This unique feature makes it more effective in certain applications, such as drug development and material science .
Eigenschaften
CAS-Nummer |
22385-49-5 |
|---|---|
Molekularformel |
C6H14N2 |
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
2-ethyl-1,3-diazinane |
InChI |
InChI=1S/C6H14N2/c1-2-6-7-4-3-5-8-6/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
MMLSDOPMFZSMLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1NCCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




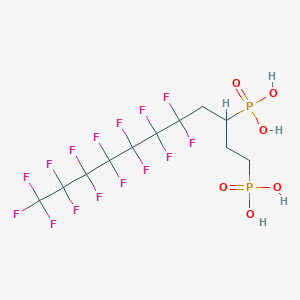

![(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14714892.png)
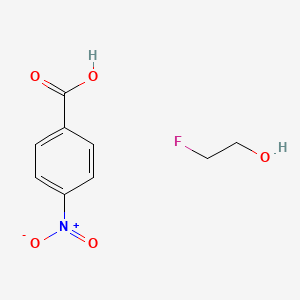
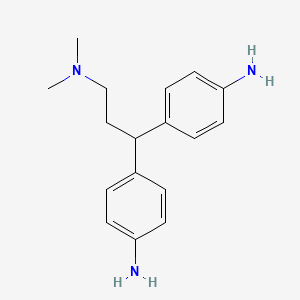
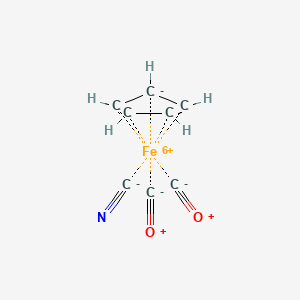
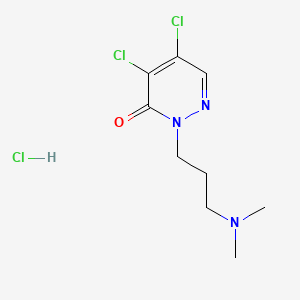



![2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]-](/img/structure/B14714927.png)
![Bicyclo[3.2.2]nonane-6,8-dione](/img/structure/B14714928.png)
